N-[(3-methoxyphenyl)methyl]-1-methyltetrazol-5-amine
Description
N-[(3-methoxyphenyl)methyl]-1-methyltetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a methoxyphenyl group attached to the tetrazole ring, which imparts unique chemical and biological properties.
Properties
CAS No. |
876897-61-9 |
|---|---|
Molecular Formula |
C10H13N5O |
Molecular Weight |
219.24g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C10H13N5O/c1-15-10(12-13-14-15)11-7-8-4-3-5-9(6-8)16-2/h3-6H,7H2,1-2H3,(H,11,12,14) |
InChI Key |
LSRRWNLWHMLTES-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC(=CC=C2)OC |
Canonical SMILES |
CN1C(=NN=N1)NCC2=CC(=CC=C2)OC |
solubility |
23.8 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-1-methyltetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the tetrazole intermediate.
Methylation: The final step involves the methylation of the tetrazole ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-1-methyltetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, acids, and bases are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-1-methyltetrazol-5-amine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-methyltetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application.
Comparison with Similar Compounds
Similar Compounds
N-[(3-methoxyphenyl)methyl]adenosine: This compound is an adenosine analog with similar structural features but different biological activities.
N-[(3-methoxyphenyl)methyl]-1-[(1R)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide: Another compound with a methoxyphenyl group, but with a different core structure and applications.
Uniqueness
N-[(3-methoxyphenyl)methyl]-1-methyltetrazol-5-amine is unique due to its specific combination of a tetrazole ring and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
